molecular formula C3HBr3N2 B189480 2,4,5-Tribromoimidazole CAS No. 2034-22-2

2,4,5-Tribromoimidazole

Cat. No.: B189480
CAS No.: 2034-22-2
M. Wt: 304.77 g/mol
InChI Key: JCGGPCDDFXIVQB-UHFFFAOYSA-N
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Description

2,4,5-Tribromoimidazole is a halogenated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of three bromine atoms at the 2, 4, and 5 positions of the imidazole ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Mechanism of Action

Target of Action

2,4,5-Tribromoimidazole (2,4,5-TBI) primarily targets the oxidative phosphorylation process in cells . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP), the main energy currency of the cell.

Mode of Action

2,4,5-TBI acts as an uncoupler of oxidative phosphorylation . Uncouplers disrupt the coupling between the electron transport chain and ATP synthesis, leading to the dissipation of the proton gradient across the mitochondrial membrane. This disruption inhibits ATP production and can lead to cell death.

Biochemical Pathways

The primary biochemical pathway affected by 2,4,5-TBI is the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, 2,4,5-TBI disrupts the normal energy production processes of the cell, leading to a decrease in ATP levels and an increase in reactive oxygen species (ROS). This can cause cellular stress and potentially lead to cell death.

Result of Action

The primary result of 2,4,5-TBI’s action is cellular poisoning , characterized by a decrease in ATP production and an increase in ROS . This can lead to cellular stress, damage, and potentially cell death. In rats, exposure to 2,4,5-TBI has been shown to cause symptoms typical of uncouplers of oxidative phosphorylation .

Safety and Hazards

2,4,5-Tribromoimidazole is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate using biodegradable lactic acid at 160 °C is a simple, environmentally benign method . This method works for aromatic aldehyde containing electron-donating and electron-withdrawing groups , indicating potential future directions for the use of 2,4,5-Tribromoimidazole in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Tribromoimidazole can be synthesized through the bromination of imidazole. The process involves the reaction of imidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the selective bromination at the 2, 4, and 5 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where imidazole is fed into a reactor containing bromine and a solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The crude product is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Tribromoimidazole is unique due to the presence of three bromine atoms, which confer specific reactivity and biological properties. Its ability to undergo selective substitution reactions and its potential as a building block for complex molecules make it valuable in various fields .

Properties

IUPAC Name

2,4,5-tribromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGGPCDDFXIVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73941-35-2 (cadmium[2:1]salt)
Record name 2,4,5-Tribromoimidazole
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DSSTOX Substance ID

DTXSID2022173
Record name 2,4,5-Tribromoimidazole
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Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2034-22-2
Record name 2,4,5-Tribromoimidazole
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Record name 2034-22-2
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Record name 2,4,5-Tribromoimidazole
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Record name 2,4,5-tribromoimidazole
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Record name 2,4,5-TRIBROMOIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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